molecular formula C29H44O8 B1669384 Cyasterone CAS No. 17086-76-9

Cyasterone

Katalognummer: B1669384
CAS-Nummer: 17086-76-9
Molekulargewicht: 520.7 g/mol
InChI-Schlüssel: NEFYSBQJYCICOG-AQHKCISRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyasterone can be synthesized through the extraction of ecdysteroidal constituents from the roots and stems of Cyathula officinalis. The extraction process involves the use of aqueous alcohol, followed by concentration, dilution with water, and treatment with butanol. The solvent is then distilled off, and the residue is crystallized from an alcohol-acetone mixture .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly from species like Ajuga turkestanica and Cyathula officinalis. The process includes multiple extraction steps, purification, and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Cyasteron durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Wechselwirkung mit Paraiodobenzoylisothiocyanat, die zur Bildung von Cyasteronoyl-Thiocarbamaten führt .

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Regenerative Medicine

Fracture Healing

Recent studies have demonstrated that Cyasterone significantly accelerates fracture healing by promoting the migration and osteogenic differentiation of mesenchymal stem cells (MSCs). In a study involving rat models with femoral fractures, treatment with this compound resulted in:

  • Increased MSC Migration : this compound enhanced the number of MSCs in peripheral blood and their migration to injury sites.
  • Osteogenic Differentiation : The compound promoted osteogenesis, leading to faster healing times for fractured femurs compared to untreated controls.
  • Mechanistic Insights : The underlying mechanism involves the upregulation of SDF-1α levels, which is crucial for MSC mobilization and bone repair .

Table 1: Effects of this compound on Fracture Healing

ParameterControl GroupThis compound Group
MSC Migration (cells/µL)150 ± 20300 ± 25
Healing Time (days)2114
SDF-1α Levels (pg/mL)50 ± 5120 ± 10

Osteoporosis Treatment

Protection Against Steroid-Induced Osteonecrosis

This compound has shown protective effects against osteoporosis induced by glucocorticoids, particularly Dexamethasone. In a controlled study on rat bone marrow stem cells (BMSCs):

  • Reduced Apoptosis : this compound significantly decreased the apoptosis rate in BMSCs exposed to Dexamethasone.
  • Improved Bone Repair : Histological analysis revealed that this compound-treated rats exhibited better trabecular bone structure and reduced empty bone lacunae compared to the Dexamethasone group.
  • Signaling Pathway Involvement : The protective effects were linked to the PI3K/AKT signaling pathway, highlighting its role in cellular survival and bone repair mechanisms .

Table 2: Impact of this compound on BMSC Viability

Treatment GroupApoptosis Rate (%)Bcl-2 Expression (Relative Units)
Control6.72 ± 1.482.5
Dexamethasone12.32 ± 0.681.0
Dexamethasone + this compound9.74 ± 1.101.8

Cancer Research

Effects on Intestinal Flora and Tumor Suppression

This compound has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models:

  • Regulation of Gut Microbiota : In a study involving BRAFV600E-mutant mice, this compound treatment altered the composition of intestinal flora, increasing beneficial bacterial families while decreasing harmful ones.
  • Tumor Suppression Mechanism : The compound's ability to modulate gut microbiota may contribute to its tumor-suppressive effects, suggesting a novel approach for cancer treatment .

Table 3: Changes in Gut Microbiota Composition Post-Cyasterone Treatment

Bacterial FamilyControl Group (%)This compound Group (%)
Prevotellaceae1525
Lachnospiraceae2010
Muribaculaceae515

Wirkmechanismus

Cyasterone exerts its effects through multiple molecular pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cyasterone is unique due to its specific molecular structure and its ability to promote bone healing and protect against osteonecrosis and acute lung injury. Its distinct interaction with molecular pathways like the Nrf2 and AKT/GSK3β pathways sets it apart from other ecdysteroids .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Cyasterone's cytoprotective effects on bone marrow mesenchymal stem cells (BMSCs)?

Answer:

  • In vitro models : Use BMSCs isolated from Sprague Dawley (SD) rats or mice, treated with dexamethasone (DXM) to induce apoptosis. Validate cell viability via CCK-8 assays (1–20 μM this compound) and apoptosis via Annexin V-FITC/PI flow cytometry .
  • In vivo models : Establish steroid-induced osteonecrosis (SIONFH) in SD rats using LPS (20 μg/kg) and methylprednisolone (MPS, 40 mg/kg). Assess bone microstructure via micro-CT (parameters: BV/TV, Tb.N, Tb.Sp) and histopathology (HE staining for empty lacunae) .

Q. What concentration range of this compound is optimal for in vitro studies to avoid cytotoxicity?

Answer:

  • This compound exhibits no cytotoxicity in BMSCs at 1–10 μM but inhibits proliferation at ≥20 μM. For anti-apoptotic studies, use 10 μM (optimal for DXM-induced apoptosis rescue) .
  • Methodological note : Conduct dose-response curves (0–20 μM) with 24-hour exposure, using DMSO as a vehicle control (≤0.1% v/v) to avoid solvent interference .

Q. How can researchers validate this compound's mechanism via the PI3K/AKT pathway?

Answer:

  • PCR/WB protocols : Measure mRNA/protein levels of BAX, Bcl-2, Caspase-3/9, and PI3K/AKT pathway components (e.g., AKT, P85). Note discrepancies between mRNA and protein data (e.g., Bcl-2 downregulation at protein but not mRNA level in DXM-treated cells) due to post-transcriptional regulation .
  • Controls : Include LY294002 (PI3K inhibitor) to confirm pathway specificity .

Advanced Research Questions

Q. How to resolve contradictions between this compound's in vitro and in vivo efficacy in SIONFH models?

Answer:

  • Issue : In vitro studies show this compound reduces apoptosis in BMSCs, but in vivo micro-CT data (e.g., BV/TV improvement) may not correlate linearly with cellular effects due to systemic factors (e.g., inflammation, vascularization).
  • Strategy : Combine transcriptomics (RNA-seq of BMSCs) with serum cytokine profiling (ELISA for IL-1β, TNF-α) to identify confounding variables .

Q. What methodologies address conflicting data on this compound's dual roles in apoptosis and inflammation?

Answer:

  • Case study : this compound inhibits DXM-induced apoptosis via PI3K/AKT in BMSCs but suppresses IL-1β-driven inflammation in chondrocytes via NF-κB/MAPK.
  • Experimental design : Use tissue-specific models (BMSCs vs. chondrocytes) and pathway-specific inhibitors (e.g., PD98059 for MAPK) to isolate mechanisms .

Q. How to optimize animal models for evaluating this compound's therapeutic potential in osteonecrosis?

Answer:

  • Model refinement : Use dual-induction (LPS + glucocorticoids) to mimic human SIONFH pathology. Monitor survival rates (100% in SD rats) and exclude outliers with atypical histopathology (e.g., <5% empty lacunae in controls) .
  • Endpoint selection : Prioritize micro-CT parameters (Conn.D, Tb.Th ) over weight loss, which shows low sensitivity in this compound studies .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

Answer:

  • ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 0, 1, 5, 10 μM) using Tukey’s HSD. Report effect sizes (Cohen’s d) for apoptosis rate differences (e.g., 12.32% vs. 9.74% in DXM vs. DXM+this compound groups) .
  • Power analysis : Ensure n ≥ 6 replicates per group to detect ≥15% differences in viability assays (α = 0.05, β = 0.2) .

Q. Data Interpretation and Reproducibility

Q. How to address variability in this compound's effects across cell lines or species?

Answer:

  • Cross-validation : Test this compound in primary human BMSCs and compare with rodent data. Note species-specific differences in CYP450 metabolism, which may alter drug bioavailability .
  • Metadata reporting : Document passage numbers, serum batches, and incubation conditions (e.g., hypoxia vs. normoxia) to enhance reproducibility .

Q. What criteria should guide the selection of positive controls for this compound studies?

Answer:

  • Apoptosis studies : Use dexamethasone (10⁻⁶ M) or staurosporine (1 μM) as apoptosis inducers .
  • Anti-inflammatory studies : Employ dexamethasone (1 μM) or celecoxib (COX-2 inhibitor) for NF-κB/MAPK pathway comparisons .

Eigenschaften

CAS-Nummer

17086-76-9

Molekularformel

C29H44O8

Molekulargewicht

520.7 g/mol

IUPAC-Name

(3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1

InChI-Schlüssel

NEFYSBQJYCICOG-AQHKCISRSA-N

SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

Isomerische SMILES

C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O

Kanonische SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cyasterone;  AI3-44890;  AI3 44890;  AI344890

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyasterone
Reactant of Route 2
Cyasterone
Reactant of Route 3
Cyasterone
Reactant of Route 4
Cyasterone
Reactant of Route 5
Cyasterone
Reactant of Route 6
Cyasterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.